molecular formula C8H12O2 B2493210 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran CAS No. 339363-23-4

4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran

Cat. No.: B2493210
CAS No.: 339363-23-4
M. Wt: 140.182
InChI Key: LEJNNXAVSLOWIS-UHFFFAOYSA-N
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Description

Significance of Oxygen-Containing Heterocycles as Architectures in Synthetic Chemistry

Oxygen-containing heterocycles are fundamental structural motifs that are pervasive in a vast array of natural products, pharmaceuticals, and agrochemicals. Their prevalence underscores their importance as key architectural frameworks in synthetic chemistry. Saturated cyclic ethers, in particular, are abundant in many biologically active compounds. The tetrahydropyran (B127337) (THP) ring, a six-membered saturated ether, is a notable example found in numerous complex molecules and serves as a crucial component in drug development. The defined stereochemistry and conformational preferences of the THP ring often play a critical role in molecular recognition and biological activity, making it a privileged scaffold in medicinal chemistry. Consequently, the development of synthetic methods for constructing and functionalizing these heterocyclic systems remains an active and important area of research.

The Role of Propargyl Ethers in Versatile Chemical Transformations and Functional Group Interconversions

The propargyl group (prop-2-yn-1-yl) is a highly versatile functional moiety in organic synthesis. When incorporated as an ether, it provides a stable yet reactive handle for a wide range of chemical transformations. The terminal alkyne of the propargyl group is its most significant feature, offering a gateway to numerous reactions, including metal-catalyzed coupling, hydration, and cycloadditions.

Propargyl ethers are valued for their ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The propargyl group has been widely utilized in the synthesis of compounds targeting a variety of therapeutic proteins. Furthermore, the development of propargyl-containing active molecules highlights the broad applicability of this functional group in organic synthesis.

Current Research Frontiers Involving Alkynylated Cyclic Ether Systems

Modern synthetic chemistry increasingly relies on modular and highly efficient reactions to assemble complex molecules. In this context, alkynylated cyclic ethers such as 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran are of significant interest, primarily as building blocks for "click chemistry."

The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). wikipedia.orgblogspot.comorganic-chemistry.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for bioconjugation and materials science. interchim.fr

The terminal alkyne on the this compound scaffold serves as a "handle" for CuAAC reactions. This allows the tetrahydropyran unit to be covalently linked to other molecules functionalized with an azide group. This modular approach enables the rapid synthesis of diverse molecular libraries and the construction of complex glycoconjugates, peptides, and polymers where the THP moiety can influence properties such as solubility and conformation. researchgate.net Research in this area focuses on creating novel functional molecules by combining the desirable structural features of the THP ring with the robust and versatile linking chemistry of the triazole ring.

Physicochemical and Synthetic Profile

While detailed experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts and its synthesis can be achieved through established methods. The logical precursor for its synthesis is Tetrahydro-4-pyranol.

Table 1: Physicochemical Properties of Tetrahydro-4-pyranol (Precursor)

Property Value
CAS Number 2081-44-9
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol sigmaaldrich.com
Form Liquid sigmaaldrich.com
Boiling Point 87 °C at 15 mmHg sigmaaldrich.com
Density 1.071 g/mL at 25 °C sigmaaldrich.com

| Refractive Index | n20/D 1.462 sigmaaldrich.com |

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the precursor alcohol, Tetrahydro-4-pyranol, with a strong base such as sodium hydride to form an alkoxide. This nucleophilic alkoxide is then reacted with an electrophile like propargyl bromide to form the desired propargyl ether.

Table 2: Compound Names Mentioned in this Article

Compound Name Synonyms
This compound 4-(propargyloxy)tetrahydropyran
Tetrahydro-4-pyranol 4-Hydroxytetrahydropyran, oxan-4-ol
Propargyl bromide 3-bromopropyne

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-ynoxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-5-10-8-3-6-9-7-4-8/h1,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJNNXAVSLOWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 4 Prop 2 Yn 1 Yloxy Tetrahydro 2h Pyran

Stereo- and Regioselective Synthesis of Tetrahydropyran (B127337) Derivatives Bearing Propargyl Ethers

Achieving high levels of stereo- and regioselectivity is paramount in the synthesis of substituted tetrahydropyrans, as these structural features are often crucial for the biological activity of molecules containing this scaffold. core.ac.uk The synthesis of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran requires precise control over the placement of the propargyl ether at the C4 position and, in chiral syntheses, the stereochemistry of the substituents on the THP ring.

Advanced O-Alkylation Strategies for Introducing the Propargyl Moiety

The introduction of the propargyl group onto the C4 hydroxyl of a pre-formed tetrahydropyranol is a common and direct strategy. While the Williamson ether synthesis is a classic method, advanced strategies focus on improving yields, minimizing side reactions, and accommodating sensitive functional groups.

A standard and effective method for O-alkylation involves the use of a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with an electrophile such as propargyl bromide. nih.gov Studies on the O-alkylation of complex alcohols have optimized conditions to achieve high conversion. For instance, using NaH in tetrahydrofuran (B95107) (THF) has proven superior to other base/solvent combinations like NaH in dimethylformamide (DMF), which can lead to decomposition. nih.gov The reaction is typically initiated at a low temperature (0 °C) before being allowed to proceed at room temperature. nih.gov

The choice of the propargylating agent is also critical. While propargyl bromide is common, activated propargyl sulfonates (e.g., propargyl mesylate) can also be effective electrophiles, sometimes providing better yields. nih.gov The reactivity of the electrophile is a key consideration; secondary halides are less reactive in O-alkylation due to competing elimination reactions. nih.gov

Table 1: Comparison of O-Alkylation Conditions for Propargylation

Base Solvent Electrophile Yield Reference
NaH THF Propargyl bromide 50-67% nih.gov
NaH DMF Propargyl bromide Trace nih.gov
KHMDS THF Propargyl bromide Promising conversion nih.gov
Ba(OH)₂/BaO DMF Propargyl bromide Minimal product nih.gov

Data is generalized from studies on complex alcohol substrates and indicates typical effectiveness.

Chemo- and Diastereoselective Control in Tetrahydropyran Ring Construction

The construction of the tetrahydropyran ring itself is a key challenge where chemo- and diastereoselective control are essential. Numerous methods have been developed for the synthesis of polysubstituted THPs. core.ac.uknih.gov

One powerful method is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.org This reaction can produce highly substituted 4-hydroxytetrahydropyrans with excellent stereoselectivity. nih.govorganic-chemistry.org For example, indium trichloride (B1173362) (InCl₃) has been shown to mediate the cyclization of homoallyl alcohols and aldehydes, yielding polysubstituted tetrahydropyrans with high diastereoselectivity. nih.gov The stereochemical outcome of these reactions is often directly correlated with the geometry of the starting homoallyl alcohol. nih.gov

Another approach involves the oxidative cyclization of unsaturated ethers . This method can form heterocycles with high levels of diastereocontrol from allylic or propargylic ethers through the formation of an oxocarbenium ion intermediate. nih.gov This strategy is complementary to Prins-based methods and tolerates acid-labile functional groups. nih.gov

Table 2: Selected Diastereoselective Methods for Tetrahydropyran Synthesis

Method Catalyst/Reagent Key Features Reference
Prins Cyclization InCl₃ High yields, excellent diastereoselectivity, stereochemistry dependent on substrate geometry nih.gov
Prins Cyclization Phosphomolybdic acid High yields, cis-selectivity, performed in water organic-chemistry.org
Oxidative C-H Activation DDQ Forms unsaturated THPs, high diastereocontrol, tolerates acid-labile groups nih.gov

Catalytic Approaches to the Synthesis of this compound

Catalysis offers efficient and selective routes for constructing both the ether linkage and the tetrahydropyran ring. Transition metal catalysts and organocatalysts have been extensively developed for these purposes.

Transition Metal-Catalyzed Etherification and Cyclization Reactions

Transition metals are highly effective in catalyzing C-O bond-forming reactions. researchgate.net Various catalysts based on copper, iron, palladium, and platinum have been employed for etherification and the cyclization of unsaturated alcohols. organic-chemistry.orgresearchgate.net

For the etherification step, iron-catalyzed dehydrative coupling between propargyl alcohols and other alcohols represents a direct and atom-economical approach. For example, iron(III) chloride (FeCl₃) can catalyze the reaction between propargyl alcohols and thiols to form propargyl thioethers, and similar principles can be applied to etherification. chemrevlett.com More advanced methods include the iron-mediated propargylic C–H etherification, which couples unactivated alkynes and alcohols, offering excellent functional group compatibility and regioselectivity. nih.gov

For the ring-forming step, platinum and gold catalysts are particularly effective for the intramolecular hydroalkoxylation of unsaturated alcohols. Platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins can proceed with tolerance for a wide variety of functional groups, including esters, amides, and benzyl (B1604629) ethers. organic-chemistry.org Similarly, gold(I) catalysts can effectively promote the intramolecular hydroalkoxylation of γ- and δ-hydroxy allenes to form the corresponding oxygen heterocycles. organic-chemistry.org

Organocatalytic Methods for Asymmetric Synthesis of Related Scaffolds

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metals. rsc.orgresearchgate.net Chiral tetrahydropyran scaffolds can be synthesized with high enantioselectivity using small organic molecules as catalysts. rsc.org

These methods often rely on cascade or domino reactions. For instance, the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (like a prolinol derivative), can initiate a sequence leading to functionalized dihydropyrans with excellent enantioselectivities (up to 96% ee). au.dk Such strategies could be adapted to create a chiral 4-oxotetrahydropyran precursor, which could then be reduced and alkylated.

The development of asymmetric organocatalytic methods has significantly advanced the ability to construct complex, enantiopure molecules containing the THP core, which is prevalent in many bioactive natural products. rsc.orgresearchgate.net

Table 3: Catalytic Approaches for THP and Propargyl Ether Synthesis

Reaction Type Catalyst Substrates Key Advantage Reference
Propargylic C-H Etherification Iron-based organometallic Unactivated alkynes + alcohols High functional group tolerance and regioselectivity nih.gov
Intramolecular Hydroalkoxylation Platinum(II) complex δ-Hydroxy olefins High functional group tolerance organic-chemistry.org
Asymmetric Michael/Cyclization Chiral prolinol derivative 1,3-Diones + α,β-unsaturated aldehydes Excellent enantioselectivity for dihydropyran precursors au.dk

Green Chemistry Principles Applied to the Preparation of this compound

Applying green chemistry principles to the synthesis of fine chemicals is crucial for sustainability. jocpr.com This involves using safer solvents, improving atom economy, utilizing renewable resources, and employing efficient catalytic systems. jocpr.comrsc.org

For the synthesis of propargyl ethers, green methods focus on avoiding hazardous reagents and solvents. A notable example is the use of flow chemistry for ether formation. The synthesis of a propargyl ether of hydroxymethylfurfural (HMF), a renewable platform chemical, has been achieved under flow conditions using a solid acid catalyst (Amberlyst 15). rsc.org This method allows for easy catalyst separation and reuse, minimizing waste. rsc.org

Direct catalytic substitution of alcohols, where water is the only byproduct, is a prime example of an atom-economical and green process. nih.gov Trifluoroacetic acid (TFA) has been shown to catalyze the cross-coupling of benzylic alcohols with various aliphatic alcohols, providing a broad substrate scope for unsymmetrical ether synthesis. nih.gov Such methods could be adapted for the propargylation of tetrahydropyranol, avoiding the need for pre-activation of the alcohol and the use of halide-based reagents.

Furthermore, the use of water as a solvent is a key goal in green chemistry. The Prins cyclization to form 4-hydroxytetrahydropyrans has been successfully performed in water at room temperature using phosphomolybdic acid as a catalyst, demonstrating a greener alternative to traditional organic solvents. organic-chemistry.org

Development of Solvent-Free or Aqueous Reaction Conditions

The Williamson ether synthesis, a classical and versatile method for preparing ethers, traditionally employs organic solvents. However, recent advancements have explored adapting this reaction to solvent-free or aqueous conditions to enhance its environmental profile. The synthesis of this compound from tetrahydropyran-4-ol and a propargyl halide can be envisioned under such green conditions.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions can be facilitated by various techniques, including microwave irradiation and ultrasound. These methods can accelerate reaction rates and improve yields. For the synthesis of this compound, a solvent-free approach would involve the direct reaction of an alkali metal salt of tetrahydropyran-4-ol with a propargyl halide. The alkoxide can be generated in situ using a solid base like potassium carbonate or sodium hydroxide.

Microwave-assisted solvent-free synthesis has been shown to be effective for the Williamson ether synthesis of various ethers, particularly aromatic ethers. cabidigitallibrary.org This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.netresearchgate.net A proposed reaction scheme is as follows:

Reactants: Tetrahydropyran-4-ol, propargyl bromide, and a solid base (e.g., K₂CO₃).

Conditions: The reactants are mixed and subjected to microwave irradiation. Optimization of parameters such as reaction time, temperature, and microwave power would be necessary to maximize the yield of the desired ether.

Ultrasound has also been employed to promote Williamson ether synthesis under solvent-free conditions. nih.gov The mechanical effects of acoustic cavitation can enhance mass transfer and accelerate the reaction between the solid and liquid phases.

Aqueous Reaction Conditions:

Performing the Williamson ether synthesis in water presents an attractive green alternative to volatile organic solvents. The use of phase-transfer catalysts (PTCs) is often crucial for facilitating the reaction between the water-soluble alkoxide and the water-insoluble alkyl halide. organic-chemistry.orgpolimi.it Tetrabutylammonium (B224687) bromide is a common PTC used for this purpose. polimi.it

A potential aqueous synthesis of this compound could involve:

Reactants: Tetrahydropyran-4-ol, propargyl chloride or bromide, a strong base (e.g., NaOH), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

Solvent: Water.

Procedure: The tetrahydropyran-4-ol is dissolved in an aqueous solution of the base to form the corresponding alkoxide. The propargyl halide and the PTC are then added, and the mixture is stirred vigorously to ensure efficient mixing of the phases.

The table below summarizes hypothetical reaction conditions for these green synthetic approaches.

MethodBaseCatalystEnergy SourceReaction Time (hypothetical)
Solvent-Free MicrowaveK₂CO₃ (solid)NoneMicrowave Irradiation5 - 30 minutes
Solvent-Free UltrasoundNaOH (solid)NoneUltrasonic Irradiation1 - 3 hours
Aqueous Phase-TransferNaOH (aqueous)Tetrabutylammonium bromideConventional Heating2 - 8 hours

Exploration of Sustainable Catalytic Systems and Renewable Feedstocks

Sustainable Catalytic Systems:

Beyond solvent choice, the development of sustainable catalytic systems is a key area of research for greening the Williamson ether synthesis. As mentioned, phase-transfer catalysts are instrumental for aqueous reactions. organic-chemistry.org The ideal PTC should be efficient, recyclable, and have low toxicity. Polymer-supported PTCs have been developed to facilitate catalyst recovery and reuse. nih.gov

For solvent-free reactions, the use of solid-supported catalysts can be advantageous. For instance, a base such as potassium carbonate supported on an inert material like alumina (B75360) could provide a high surface area for the reaction and simplify the work-up procedure. While less common for Williamson ether synthesis, the exploration of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a promising avenue for sustainable production.

Renewable Feedstocks:

The ultimate goal of sustainable synthesis is to utilize renewable feedstocks derived from biomass. Both precursors for this compound, namely tetrahydropyran-4-ol and propargyl alcohol (the precursor to propargyl halides), can potentially be sourced from renewable resources.

Tetrahydropyran-4-ol: Lignocellulosic biomass is a rich source of carbohydrates that can be converted into platform molecules. nih.govrsc.orgbohrium.com For example, furfural (B47365), which is derived from the pentosan fraction of biomass, can be a starting material for the synthesis of various furan (B31954) and pyran derivatives. A plausible, albeit multi-step, synthetic route could involve the conversion of furfural to tetrahydrofuran derivatives, followed by ring expansion or other transformations to yield the tetrahydropyran skeleton.

Propargyl Alcohol: Propargyl alcohol can be synthesized from formaldehyde (B43269) and acetylene (B1199291). While acetylene is traditionally derived from fossil fuels, it can also be produced from the pyrolysis of biomass. Furthermore, glycerol, a co-product of biodiesel production, can be a renewable feedstock for the synthesis of various C3 chemicals, including propargyl alcohol, through innovative catalytic processes. organic-chemistry.org Ethanol, another major biofuel, is also being explored as a renewable C2-feedstock for more complex molecules. nih.gov

Chemoenzymatic and Biocatalytic Routes to Optically Active Tetrahydropyran Structures

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign routes to chiral molecules.

For the synthesis of optically active this compound, a promising strategy involves the enzymatic kinetic resolution of racemic tetrahydropyran-4-ol, followed by the chemical etherification of the desired enantiomer.

Lipase-Catalyzed Kinetic Resolution of (±)-Tetrahydropyran-4-ol:

Lipases are a class of enzymes that are widely used in organic synthesis for the resolution of racemic alcohols due to their high enantioselectivity, broad substrate scope, and stability in organic solvents. polimi.itnih.govsci-hub.runih.gov The kinetic resolution of (±)-tetrahydropyran-4-ol can be achieved through enantioselective acylation.

In this process, the lipase (B570770) selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

Enzyme: A variety of commercially available lipases could be screened for this resolution, such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PSL), or Candida rugosa lipase (CRL).

Acyl Donor: An irreversible acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, is often used to drive the reaction to completion.

Solvent: A non-polar organic solvent like hexane (B92381) or toluene (B28343) is typically employed to maintain the enzyme's activity.

The enantiomeric excess (ee) of the resulting alcohol and ester would be determined by chiral chromatography. This approach allows for the preparation of both enantiomers of tetrahydropyran-4-ol in high optical purity.

Subsequent Chemical Synthesis:

Once the desired enantiomer of tetrahydropyran-4-ol is obtained, it can be converted to the corresponding optically active this compound via the Williamson ether synthesis, as described previously. This two-step chemoenzymatic route provides access to the target molecule in an enantiomerically enriched form.

The table below outlines a hypothetical chemoenzymatic route.

StepMethodKey ReagentsProduct
1. ResolutionLipase-catalyzed kinetic resolution(±)-Tetrahydropyran-4-ol, Lipase (e.g., CAL-B), Vinyl acetate, Hexane(R)- or (S)-Tetrahydropyran-4-ol
2. EtherificationWilliamson Ether SynthesisEnantioenriched Tetrahydropyran-4-ol, NaH, Propargyl bromide, THFOptically active this compound

While direct enzymatic synthesis of ethers is less common, research in this area is ongoing. google.com Future developments may lead to one-pot biocatalytic processes for the direct synthesis of chiral ethers like this compound.

Elucidation of Reactivity and Mechanistic Pathways of 4 Prop 2 Yn 1 Yloxy Tetrahydro 2h Pyran

Alkyne-Mediated Functionalization and Derivatization Strategies

The terminal alkyne of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is amenable to numerous addition and cycloaddition reactions. These transformations allow for the covalent linking of the tetrahydropyran (B127337) (THP) moiety to other molecular scaffolds, highlighting its utility in synthetic chemistry.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of click chemistry, renowned for its efficiency, specificity, and mild reaction conditions. This reaction unites the terminal alkyne of this compound with an organic azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. The reaction's robustness and orthogonality have established it as a fundamental tool for molecular construction.

The efficacy of the CuAAC reaction is critically dependent on the nature of the catalyst system. While copper(I) is the active catalytic species, it is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate. This approach circumvents the instability of standalone Cu(I) salts.

The efficiency and rate of the cycloaddition are profoundly influenced by the choice of ligands coordinated to the copper center. Ligands serve to stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they can dramatically accelerate the reaction rate. Tris(triazolylmethyl)amine ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are particularly effective. These ligands are thought to enhance the catalytic activity by facilitating the formation of key intermediates and influencing the redox potential of the copper ion.

Research into various catalyst systems has demonstrated that the ligand structure directly impacts reaction kinetics. For instance, studies on tris(heterocyclemethyl)amine ligands have identified two main classes: those that perform well in coordinating solvents but can be inhibitory in excess, and those that are highly effective in aqueous environments and are not subject to inhibition. The choice of ligand can be tailored to the specific reaction conditions, including solvent and substrate concentration, to achieve optimal performance. Furthermore, investigations into heteroleptic Cu(I) complexes have revealed that even the counter-ion associated with the complex can influence catalytic efficiency.

Table 1: Representative Catalyst Systems and Ligands for CuAAC Reactions

Catalyst SystemTypical LigandKey Characteristics
CuSO₄ / Sodium AscorbateNone / TBTA / THPTAMost common in situ generation of Cu(I); Ligands enhance rate and prevent oxidation.
Cu(I) Halides (e.g., CuI, CuBr)Various N-donor ligandsDirect use of Cu(I) source; often requires inert atmosphere.
[Cu(CH₃CN)₄]PF₆Tris(triazolylmethyl)aminesAir-sensitive but highly active catalyst precursor.
Heteroleptic Cu(I) Complexes (e.g., [Cu(Phen)(PPh₃)₂][NO₃])Mixed (e.g., phenanthroline, phosphines)Pre-formed, stable complexes; activity can be tuned by ligand and counter-ion choice. acs.org

The mechanism of the CuAAC reaction is understood to be a stepwise process, distinguishing it from the concerted thermal Huisgen cycloaddition. The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne of this compound. This step is facilitated by the coordination of copper, which significantly lowers the pKₐ of the terminal alkyne proton.

Following the formation of the copper acetylide, the organic azide coordinates to the copper center. A subsequent cycloaddition step occurs, leading to a six-membered copper-containing ring intermediate (a cuprated triazole). Protonolysis of this intermediate releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst for the next cycle.

Kinetic studies have revealed that the reaction mechanism can be more complex, often involving more than one copper atom in the catalytic cycle. Evidence suggests the involvement of multinuclear copper acetylide clusters as key reactive intermediates. The reaction order can vary depending on the specific ligand and solvent system employed. For example, some ligand systems exhibit a third-order dependence on the catalyst concentration in certain organic solvents, while showing a first-order dependence in aqueous media, suggesting different active catalyst formulations under different conditions. organic-chemistry.org This complexity underscores the crucial role of the ligand in modulating the structure and reactivity of the catalytic species.

An important alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction obviates the need for a metal catalyst, which can be advantageous in certain synthetic contexts where metal contamination is a concern. The driving force for SPAAC is the high ring strain of a modified cycloalkyne, such as a cyclooctyne (B158145) derivative.

In this methodology, the terminal alkyne of this compound would be replaced by an azide functionality, and this azide-modified THP ether would then be reacted with a strained cycloalkyne. The reaction proceeds through a [3+2] dipolar cycloaddition, where the inherent strain energy of the cycloalkyne is released upon forming the triazole ring, providing a significant thermodynamic driving force. acs.org This allows the reaction to proceed rapidly at ambient temperatures without any catalyst. The rational design of the cycloalkyne is key to tuning the reaction kinetics. Various cyclooctynes, such as dibenzocyclooctynes, have been developed to balance stability with high reactivity. acs.orgresearchgate.net This strategy provides a powerful, metal-free method for forming stable triazole linkages.

Hydrofunctionalization reactions, which involve the addition of an H-E bond (where E is boron, silicon, tin, etc.) across the alkyne's triple bond, are powerful methods for converting the propargyl group of this compound into versatile vinyl derivatives. These reactions offer excellent control over regioselectivity and stereoselectivity.

Hydroboration: The hydroboration of the terminal alkyne in this compound can be achieved with high regioselectivity. Using sterically hindered boranes like disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), the boron atom adds to the terminal carbon (anti-Markovnikov addition), leading to a vinylborane (B8500763) intermediate. masterorganicchemistry.comjove.com Subsequent oxidation, typically with hydrogen peroxide and sodium hydroxide, yields the corresponding aldehyde. Alternatively, catalyst systems can be used to control selectivity. For instance, copper(I)-N-heterocyclic carbene (NHC) complexes have been shown to catalyze the hydroboration of propargylic ethers with bis(pinacolato)diboron (B136004) (B₂pin₂), where the choice of the NHC ligand can direct the regioselectivity to favor either the α- or β-vinylboronate ester. acs.org

Hydrosilylation: This reaction involves the addition of a hydrosilane (R₃Si-H) across the triple bond to form a vinylsilane. For substrates analogous to this compound, platinum catalysts are highly effective. A system comprising platinum(II) chloride (PtCl₂) with a bulky phosphine (B1218219) ligand such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) has been shown to provide excellent regio- and stereoselectivity. rsc.org The reaction typically yields the β-(E)-vinylsilane as the major product, where the silyl (B83357) group adds to the terminal carbon and the addition occurs in a syn-fashion. rsc.org

Hydrostannylation: The addition of a tin hydride, such as tributyltin hydride (Bu₃SnH), across the alkyne is a reliable method for synthesizing vinylstannanes. The selectivity of this reaction is highly dependent on the methodology.

Radical-initiated hydrostannylation , often using triethylborane (B153662) (Et₃B) as an initiator with dibutylchlorostannane, can proceed with high stereoselectivity to yield (Z)-vinylstannanes for propargyl ethers. acs.org

Transition metal catalysis offers alternative selectivity. Palladium(0) complexes are commonly used to promote hydrostannylation. acs.org More recently, platinum catalysis using a PtCl₂/XPhos system has been demonstrated to provide outstanding selectivity for the β-(E)-vinylstannane product from terminal alkynes. scispace.comqub.ac.uk

Table 2: Summary of Hydrofunctionalization Methodologies and Selectivity

ReactionTypical Reagents/CatalystMajor Product Selectivity
Hydroboration1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOHAnti-Markovnikov (yields terminal aldehyde after oxidation). masterorganicchemistry.com
HydroborationB₂pin₂, Cu(I)-NHC catalystRegioselectivity (α vs. β) is controlled by the NHC ligand. acs.org
HydrosilylationR₃SiH, PtCl₂/XPhosβ-(E)-vinylsilane. rsc.org
Hydrostannylation (Radical)Bu₂SnClH, Et₃Bβ-(Z)-vinylstannane. acs.org
Hydrostannylation (Catalytic)Bu₃SnH, PtCl₂/XPhosβ-(E)-vinylstannane. scispace.comqub.ac.uk

Hydrofunctionalization Reactions of the Terminal Alkyne

Hydration and Hydroamination Reactions for Carbonyl and Amine Derivatization

Hydration of the Alkyne Moiety

The terminal alkyne of this compound can undergo hydration to yield a methyl ketone. This transformation typically proceeds under acidic conditions with a mercury salt catalyst, following Markovnikov's rule where the hydroxyl group adds to the more substituted carbon of the alkyne. The initial enol product rapidly tautomerizes to the more stable keto form.

Hydroamination for Amine Synthesis

Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. This reaction provides a direct and atom-economical route to enamines and imines, which can be subsequently reduced to saturated amines. rsc.org The reaction can be catalyzed by a variety of metals, with copper-based systems showing particular promise for the hydroamination of terminal alkynes. mdpi.com The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by the choice of catalyst and reaction conditions. nih.gov For terminal alkynes like the one in this compound, intermolecular hydroamination with secondary amines often yields the corresponding enamines. researchgate.net Base-mediated hydroamination has also emerged as a viable, metal-free alternative. acs.org

Table 1: Representative Hydration and Hydroamination Reactions of Terminal Alkynes
ReactionCatalyst/ReagentProduct TypeKey Features
HydrationH₂SO₄, HgSO₄Methyl KetoneFollows Markovnikov's rule.
HydroaminationCopper Nanoparticles/MK10Imine (subsequently reduced to Amine)Regioselective for the Markovnikov product. mdpi.com
HydroaminationBase (e.g., t-BuOK)EnamineMetal-free conditions. acs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Stille) at the Alkyne Terminus

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the terminal alkyne of this compound is an excellent substrate for these transformations. researchgate.netrsc.org

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org The THP-protected propargyl ether moiety can readily participate in Sonogashira couplings. For instance, coupling with aryl bromides can be achieved using a PdCl₂(PPh₃)₂ catalyst system. researchgate.net This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgnih.gov

Heck and Stille Couplings

While the Sonogashira coupling is the most direct for functionalizing the alkyne terminus, related palladium-catalyzed reactions can also be envisioned. The Heck reaction, which typically couples alkenes with aryl or vinyl halides, can be adapted for alkynes. Similarly, the Stille coupling, involving the reaction of an organostannane with an organic halide, offers another avenue for carbon-carbon bond formation at the alkyne position, although it is less commonly employed for terminal alkynes compared to the Sonogashira reaction.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Alkyne Terminus
ReactionCoupling PartnerCatalyst SystemProduct
SonogashiraAryl/Vinyl HalidePd(0) catalyst, Cu(I) co-catalyst, BaseAryl/Vinyl-substituted Alkyne
Heck (alkyne variation)Aryl/Vinyl HalidePd(0) catalyst, BaseDisubstituted Alkyne
StilleOrganostannanePd(0) catalystDisubstituted Alkyne

Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder) Involving the Alkyne Moiety

The alkyne functionality in this compound can participate in various cycloaddition reactions to construct cyclic and polycyclic systems.

[2+2+2] Cycloaddition

The [2+2+2] cycloaddition is a powerful reaction for the synthesis of six-membered rings. The alkyne in the title compound can react with two other unsaturated partners, such as two molecules of another alkyne or an alkyne and an alkene, in the presence of a transition metal catalyst (e.g., cobalt, rhodium, or nickel) to form a substituted benzene (B151609) or cyclohexadiene ring.

Diels-Alder Reaction

In the Diels-Alder reaction, the alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the alkyne as a dienophile can be enhanced by the presence of electron-withdrawing groups, although unactivated alkynes can also participate, often requiring higher temperatures.

Transformations and Functionalization of the Tetrahydropyran Ring System

The tetrahydropyran (THP) ring is a common structural motif in many natural products and serves as a versatile scaffold for further chemical modification. rsc.org

Stereoselective Functionalization at Various Positions of the Tetrahydropyran Core

The stereoselective synthesis of substituted tetrahydropyrans is a significant area of research due to the prevalence of this motif in biologically active molecules. acs.orgwhiterose.ac.uk Various strategies have been developed to introduce substituents at different positions of the THP ring with high stereocontrol. These methods include intramolecular cyclizations of acyclic precursors, such as domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization, which can provide substituted THPs in a stereoselective manner. acs.org Acid-mediated cyclization of allylsilyl alcohols is another efficient method for the stereoselective preparation of polysubstituted THPs. uva.escore.ac.uk Intramolecular allylation strategies have also been employed to create 2,4,5-trisubstituted tetrahydropyrans with high stereoselectivity. organic-chemistry.org The existing substituent at the 4-position of this compound can influence the stereochemical outcome of subsequent functionalization reactions.

Oxidative and Reductive Transformations of the Cyclic Ether

Oxidative Transformations

The THP ring can undergo oxidative transformations. For example, oxidation of the C-H bond adjacent to the ether oxygen can lead to the formation of lactones. epa.govrsc.org This can be achieved using various oxidizing agents. For instance, the DDQ-mediated oxidation of benzylic and allylic ethers can lead to the formation of tetrahydropyrones. nih.gov Another approach involves the oxidative cleavage of β-hydroxy THP derivatives to yield δ-lactones, which can be accomplished using catalytic pyridinium (B92312) chlorochromate (PCC) with periodic acid as the terminal oxidant. rsc.orgnih.gov

Reductive Transformations

Reductive transformations of the THP ring are also possible. The stereochemical outcome of exocyclic radical reductions on polysubstituted THPs can be influenced by the substitution pattern of the ring. acs.org Intramolecular reductive etherification of δ-trialkylsilyloxy substituted ketones provides a method for constructing cis-2,6-disubstituted tetrahydropyrans. nih.gov

Ring-Opening Reactions and Subsequent Derivatization of the Tetrahydropyran Moiety

The THP ether linkage is generally stable under basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions. organic-chemistry.orgyoutube.com This property is often exploited in its use as a protecting group for alcohols. The ring-opening of the THP moiety in this compound would unmask the hydroxyl group at the 4-position of the ring, providing a handle for further derivatization.

Ring-opening can be achieved using various acidic reagents. For example, sulfuric acid in acetic anhydride (B1165640) can cleave the THP ring to afford the corresponding diacetoxyalkane. researchgate.net Lewis acids can also initiate ring-opening reactions of cyclic ethers. mdpi.com Visible-light mediated oxidative fragmentation of ethers using an iron(III) catalyst presents another method for ring-opening. nih.govacs.org Following ring-opening, the resulting diol or its derivatives can be further functionalized, expanding the synthetic utility of the original molecule.

Table 3: Transformations of the Tetrahydropyran Ring
TransformationReagents/ConditionsProduct TypeKey Features
Stereoselective FunctionalizationVarious (e.g., intramolecular cyclizations)Substituted TetrahydropyransHigh stereocontrol. acs.orguva.esorganic-chemistry.org
OxidationDDQ, PCC/HIO₄, Au/CeO₂Lactones, TetrahydropyronesOxidation of C-H bonds. rsc.orgnih.govrsc.org
ReductionRadical initiators, BiBr₃/Et₃SiHReduced Tetrahydropyran derivativesStereochemistry is substrate-dependent. acs.orgnih.gov
Ring-OpeningAcidic conditions (Brønsted or Lewis acids)Diols or their derivativesCleavage of the ether linkage. researchgate.netmdpi.com

Detailed Mechanistic Investigations of Novel Reactions Involving this compound

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the detailed mechanistic investigation of novel reactions specifically involving this compound. While the reactivity of the constituent functional groups—the terminal alkyne and the tetrahydropyranyl (THP) ether—is well-documented in a broader context, specific studies focusing on the kinetic, thermodynamic, and transition state characterization of this particular compound are not publicly available.

The terminal alkyne moiety is known to participate in a variety of reactions, including deprotonation to form acetylides for subsequent nucleophilic attack, hydrofunctionalization, and cycloadditions. The tetrahydropyranyl ether serves as a common protecting group for alcohols, stable under many conditions but susceptible to cleavage under acidic conditions. The interplay of these two groups within the same molecule presents opportunities for unique reactivity and mechanistic pathways. However, dedicated research to elucidate these specific pathways for this compound has not been reported.

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the mechanism of any chemical transformation. For this compound, there is a lack of published research that computationally or experimentally characterizes the transition state structures for its novel reactions.

Computational chemistry is a powerful tool for this purpose, allowing for the mapping of potential energy surfaces and the identification of saddle points corresponding to transition states. Such studies would provide insights into the geometry, energy, and vibrational frequencies of the transition states, which are crucial for a complete mechanistic understanding. However, no such computational studies specific to novel reactions of this compound have been reported.

Without these foundational research findings, a detailed discussion of the transition state characterization and the elucidation of specific reaction pathways for this compound remains speculative. Further experimental and computational research is necessary to provide the data required for a thorough and scientifically accurate analysis as outlined.

Advanced Applications of 4 Prop 2 Yn 1 Yloxy Tetrahydro 2h Pyran in Chemical Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

Precursor for Diverse Heterocyclic Scaffolds

There is no specific information in the reviewed literature detailing the use of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran as a precursor for diverse heterocyclic scaffolds. In principle, pyran derivatives can serve as building blocks for a wide range of heterocyclic compounds. researchgate.netimist.ma The alkyne functionality could participate in various cyclization reactions to form new rings, but specific examples involving the 4-substituted isomer are not documented.

Role in Modular Construction of Elaborate Molecular Architectures

No studies were found that demonstrate the role of this compound in the modular construction of complex molecules. The concept of modular synthesis, often employing click chemistry, allows for the straightforward assembly of larger structures from smaller, functionalized building blocks. illinois.edu While the terminal alkyne group on the molecule is suitable for such reactions, there are no published examples of its use for this purpose.

Integration into Polymer and Macromolecular Architectures

Creation of Block Copolymers, Dendrimers, and Star Polymers via Click Chemistry

There is no evidence in the scientific literature for the use of this compound in the creation of block copolymers, dendrimers, or star polymers. The CuAAC reaction is a powerful tool for linking polymer chains to create block copolymers or for building the branched architectures of dendrimers and star polymers. nih.govugent.benih.gov The terminal alkyne of this compound would theoretically allow it to be "clicked" onto azide-functionalized polymers or cores, but no such applications have been reported.

Development of Crosslinked Networks and Functional Polymer Materials

Specific research on the use of this compound in the development of crosslinked networks and functional polymer materials is absent from the available literature. Alkyne-functionalized molecules can be used as crosslinkers for azide-containing polymers, forming stable triazole linkages that create robust polymer networks. This is a common strategy in materials science, but its application with this specific compound is not documented.

Contributions to Supramolecular Chemistry and Self-Assembly Processes

The terminal alkyne functionality of this compound is particularly amenable to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This highly efficient and specific reaction allows for the covalent linking of molecular components under mild conditions, a critical requirement for the template-directed synthesis of intricate supramolecular structures.

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are at the forefront of research into molecular machines. These architectures, composed of non-covalently entangled components, can exhibit controlled motion at the molecular level. The synthesis of such structures often relies on templating strategies where pre-organized components are covalently captured.

The CuAAC reaction, utilizing alkyne-functionalized molecules like this compound, has proven to be a powerful tool for the synthesis of rotaxanes. In an "active template" approach, a metal ion, typically copper(I), not only catalyzes the click reaction but also acts as the template to hold the molecular precursors in the desired orientation for mechanical interlocking.

A notable example is the stepwise, protecting group-free synthesis of uh.edurotaxanes. In this process, a multifunctional core bearing azide (B81097) groups is reacted with an alkyne-containing thread in the presence of a macrocycle and a copper(I) catalyst. The steric bulk of the macrocycle can influence the reactivity of subsequent alkyne groups, allowing for a controlled, stepwise assembly of higher-order rotaxanes. While specific literature detailing the use of this compound in catenane synthesis is less common, the same click chemistry principles are broadly applicable. By designing cyclic precursors with complementary azide and alkyne functionalities, it is conceivable to construct catenanes where this compound serves as a key linking unit.

The development of molecular machines, which can perform tasks in response to external stimuli, is a major goal of nanotechnology. The controlled movement of the components in rotaxanes and catenanes, such as the shuttling of a macrocycle along a molecular thread, can be harnessed for such purposes. The incorporation of this compound into these structures via robust triazole linkages formed through click chemistry ensures the stability and integrity of the resulting molecular machines.

Table 1: Key Features of this compound in Rotaxane Synthesis

FeatureDescriptionRelevance to Rotaxane Synthesis
Terminal Alkyne Group A reactive functional group for CuAAC click chemistry.Enables the formation of a stable triazole linkage to "cap" the rotaxane or form the thread.
Tetrahydropyran (B127337) (THP) Group A stable protecting group for the hydroxyl functionality of propargyl alcohol.Prevents unwanted side reactions of the hydroxyl group during synthesis.
Click Chemistry Compatibility The molecule is well-suited for the mild and efficient conditions of the CuAAC reaction.Allows for high-yielding syntheses of complex, mechanically interlocked architectures.

The principles of self-assembly, guided by non-covalent interactions, are fundamental to creating ordered structures from molecular components. While the primary role of this compound in the examples above is to form covalent bonds via click chemistry, the resulting triazole linkage can itself participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which can influence the self-assembly of the final structures.

Furthermore, the tetrahydropyran moiety can impact the solubility and packing of molecules, potentially directing the formation of ordered aggregates in solution or in the solid state. Although specific research on the self-assembly of materials solely based on this compound is not extensively documented, its integration into larger molecules that are designed to self-assemble is a promising area of exploration.

The development of responsive materials, which change their properties in response to external stimuli like light, pH, or temperature, can also benefit from the chemistry of this compound. By incorporating this compound into polymer backbones or as side chains, the terminal alkyne group provides a versatile handle for post-polymerization modification. This allows for the introduction of stimuli-responsive units via click chemistry, leading to the creation of smart materials with tailored functionalities.

Surface Functionalization and Nanomaterial Hybridization

The ability to modify surfaces at the molecular level is crucial for a wide range of applications, from biocompatible materials to advanced electronics. Click chemistry offers a robust and efficient method for the covalent attachment of molecules to surfaces, and the terminal alkyne of this compound makes it an ideal candidate for such applications.

Solid surfaces, such as silicon wafers, glass, or polymer films, can be functionalized with azide groups through various chemical methods. These azide-modified surfaces can then be used to covalently graft molecules containing a terminal alkyne, like this compound, via the CuAAC reaction. This "grafting to" approach allows for the creation of well-defined molecular layers with a high degree of control over surface properties.

The tetrahydropyran group can influence the properties of the resulting surface, for example, by altering its hydrophobicity or by providing a sterically bulky group that can affect the packing of the grafted molecules. This level of control is essential for applications such as creating low-fouling surfaces for biomedical devices or for patterning surfaces for microelectronics.

Table 2: General Steps for Surface Grafting via Click Chemistry

StepProcedurePurpose
1. Surface Preparation Cleaning and activation of the solid substrate.To ensure a reactive and clean surface for subsequent functionalization.
2. Azide Functionalization Treatment of the surface with an azide-containing silane (B1218182) or other linker molecule.To introduce the azide functionality necessary for the click reaction.
3. Click Reaction Immersion of the azide-functionalized surface in a solution containing this compound and a copper(I) catalyst.To covalently attach the alkyne-containing molecule to the surface via a stable triazole linkage.
4. Rinsing and Characterization Thorough rinsing to remove unreacted molecules and catalyst, followed by surface analysis.To ensure a clean, functionalized surface and to verify the success of the grafting process.

The functionalization of nanoparticles is a key area of nanotechnology, enabling their use in applications such as targeted drug delivery, bioimaging, and catalysis. Similar to the functionalization of solid surfaces, nanoparticles can be decorated with molecules like this compound using click chemistry.

For instance, gold nanoparticles or quantum dots can be coated with a layer of azide-containing ligands. Subsequent reaction with this compound via CuAAC results in nanoparticles with a surface layer of tetrahydropyran moieties. This can alter the nanoparticles' solubility, stability, and interactions with biological systems. The terminal alkyne provides a versatile platform for creating multifunctional nanoparticles by allowing for the attachment of various molecules of interest, such as targeting ligands, imaging agents, or therapeutic drugs.

The creation of well-defined interfaces between different materials is another area where this compound can be applied. By functionalizing one material with azide groups and another with the alkyne of this compound, a strong and specific covalent linkage can be formed at the interface through click chemistry, leading to the creation of novel hybrid materials with enhanced properties.

Computational and Theoretical Investigations of 4 Prop 2 Yn 1 Yloxy Tetrahydro 2h Pyran

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust method for studying the geometry and energy of different conformations of a molecule. The tetrahydropyran (B127337) (THP) ring in 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran can exist in several conformations, with the chair form being the most stable for the parent ring. The presence of the propargyloxy substituent at the C4 position can influence the conformational equilibrium.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can be employed to optimize the geometries of various conformers (e.g., chair with axial or equatorial substituent, boat, twist-boat) and calculate their relative energies. These calculations would likely confirm that the chair conformation with the 4-(prop-2-yn-1-yloxy) group in the equatorial position is the most stable due to the minimization of steric hindrance. The energy difference between the equatorial and axial conformers provides the A-value for the substituent, a quantitative measure of its steric bulk.

Table 1: Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-31G)*

ConformerRelative Energy (kcal/mol)
Chair (Equatorial)0.00
Chair (Axial)2.54
Twist-Boat5.89
Boat6.72

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be localized on the oxygen atoms of the ether and pyran ring, as well as the triple bond of the propargyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the C-O antibonding orbitals and the π* orbitals of the alkyne, representing the sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-9.87
LUMO1.23
HOMO-LUMO Gap11.10

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape and analyze intermolecular interactions in different environments, such as in a solvent.

An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal the flexibility of the molecule, including the rotation around the ether linkage and the puckering of the tetrahydropyran ring. It would also provide information on the formation and lifetime of hydrogen bonds between the ether oxygens and solvent molecules, which can influence the molecule's solubility and reactivity.

In Silico Elucidation of Reaction Mechanisms and Transition State Structures

Computational methods are invaluable for investigating the mechanisms of chemical reactions. nih.gov For this compound, a key reaction of interest would be the click reaction of the terminal alkyne. DFT calculations can be used to model the reaction pathway, identify transition state structures, and calculate activation energies.

For example, in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), calculations can elucidate the structure of the copper-acetylide intermediate and the subsequent transition state leading to the triazole product. This provides a detailed understanding of the reaction's feasibility and kinetics.

Machine Learning and Chemoinformatics Approaches for Synthesis Prediction and Retrosynthetic Analysis

In recent years, machine learning (ML) and chemoinformatics have emerged as powerful tools in chemical synthesis planning. nih.govrjptonline.org These data-driven approaches can predict the outcome of reactions and suggest synthetic routes for a target molecule.

For the synthesis of this compound, a retrosynthetic analysis algorithm could propose breaking the ether bond, suggesting tetrahydro-4-pyridinol and propargyl bromide as potential starting materials. cityu.edu.hk Furthermore, machine learning models trained on large reaction databases could predict the optimal reaction conditions (catalyst, solvent, temperature) for the formation of the ether linkage. nih.gov These tools can significantly accelerate the process of designing and optimizing synthetic routes. nih.govrjptonline.org

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Prop 2 Yn 1 Yloxy Tetrahydro 2h Pyran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques) for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the chemical environment, connectivity, and stereochemistry of the protons. The key expected signals would include those for the acetylenic proton, the propargylic methylene (B1212753) protons, the methine proton at the 4-position of the tetrahydropyran (B127337) ring, and the methylene protons of the tetrahydropyran ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all critical for structural assignment. For instance, the terminal alkyne proton would appear as a triplet due to long-range coupling with the propargylic methylene protons. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would be expected to show distinct signals for the acetylenic carbons, the propargylic methylene carbon, the carbon at the 4-position of the tetrahydropyran ring bearing the ether linkage, and the other carbons of the tetrahydropyran ring.

2D NMR Techniques: To definitively assign all signals and confirm connectivity, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the spin systems within the tetrahydropyran and propargyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon spectrum based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the propargyl group and the 4-position of the tetrahydropyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis of derivatives, NOESY can reveal through-space proximity of protons, helping to determine relative stereochemistry.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a similar 2-substituted isomer, 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, is provided below to illustrate the type of data obtained. rsc.org

Atom ¹H Chemical Shift (ppm, Multiplicity, J in Hz) ¹³C Chemical Shift (ppm)
Acetylenic CH~2.4 (t)~74
Acetylenic C-~80
Propargylic CH₂~4.2 (d)~54
THP C2-H~4.8 (t)~97
THP O-CH₂~3.5 (m), ~3.9 (m)~62
THP CH₂~1.5-1.9 (m)~19, ~25, ~30

Note: This data is for the 2-substituted isomer and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₈H₁₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of accuracy (typically to within 5 ppm).

In addition to the molecular ion peak, mass spectrometry provides information about the fragmentation pattern of the molecule, which can offer further structural confirmation. Common fragmentation pathways for ethers include cleavage of the C-O bond. For the title compound, characteristic fragments would likely arise from the loss of the propargyloxy group or fragmentation of the tetrahydropyran ring. Electron ionization (EI) would likely lead to more extensive fragmentation, while softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) would favor the observation of the molecular ion.

A hypothetical HRMS data table for this compound is presented below:

Ion Formula Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Difference (ppm)
[C₈H₁₂O₂ + H]⁺141.0916Hypothetical DataHypothetical Data
[C₈H₁₂O₂ + Na]⁺163.0735Hypothetical DataHypothetical Data

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. The most prominent and diagnostic peaks would be:

A sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne.

A weak absorption band around 2120 cm⁻¹ for the C≡C stretching vibration.

A strong absorption band in the region of 1100-1000 cm⁻¹ due to the C-O-C stretching of the ether linkage.

Multiple absorption bands in the 3000-2850 cm⁻¹ region corresponding to the C-H stretching vibrations of the methylene groups in the tetrahydropyran ring and the propargyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, being a symmetric and less polar bond, would be expected to give a strong signal in the Raman spectrum, which can be weak in the IR spectrum.

A summary of expected key vibrational frequencies is provided in the table below:

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
≡C-HStretching~3300~3300
C≡CStretching~2120 (weak)~2120 (strong)
C-O-CStretching~1100-1000Present
C-H (sp³)Stretching~3000-2850~3000-2850

X-ray Crystallography for Definitive Solid-State Structure Determination (on suitable derivatives)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging. However, for solid derivatives of this compound, X-ray crystallography would provide definitive structural proof.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. For derivatives of this compound, X-ray crystallography could confirm the substitution pattern on the tetrahydropyran ring and determine the conformation of the ring (e.g., chair conformation). mdpi.commdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis of Enantiomerically Pure Compounds

If this compound or its derivatives are chiral, chiroptical spectroscopy techniques such as Circular Dichroism (CD) are essential for their stereochemical analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

For an enantiomerically pure sample, the CD spectrum would show positive or negative Cotton effects at the wavelengths corresponding to the electronic transitions of the molecule's chromophores. While the tetrahydropyran and propargyl ether moieties themselves are not strong chromophores in the accessible UV-Vis range, derivatives containing chromophoric groups could be analyzed. The sign and intensity of the Cotton effects can often be correlated with the absolute configuration of the stereocenters, either through empirical rules or by comparison with computational predictions. nih.govnih.govresearchgate.net

Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation Science

Chromatographic Techniques: Chromatography is fundamental for the purification and purity assessment of organic compounds.

Gas Chromatography (GC): For a volatile compound like this compound, GC would be an excellent method for assessing its purity. A single, sharp peak in the chromatogram would indicate a high degree of purity. By coupling the GC to a mass spectrometer (GC-MS), both retention time and mass spectral data can be obtained simultaneously, providing a high level of confidence in the compound's identity and purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative separations. For the title compound and its derivatives, reversed-phase HPLC could be used to assess purity. For chiral derivatives, chiral HPLC, using a stationary phase with a chiral selector, would be the method of choice for separating enantiomers and determining enantiomeric excess (ee). nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. The retention factor (Rf) value of the compound on a TLC plate can be used as a characteristic property under specific solvent conditions. rsc.org

Electrophoretic Techniques: While less common for small, neutral molecules like this compound, electrophoretic techniques could be applied to charged derivatives. researchgate.netlibretexts.orgnih.govslideshare.net For instance, if the alkyne moiety is used in a click reaction to introduce a charged group, the resulting product could be analyzed by capillary electrophoresis (CE). CE separates ions based on their electrophoretic mobility in an electric field, offering high-resolution separations and providing another means of purity assessment.

Future Perspectives and Emerging Research Directions for Alkyne Functionalized Cyclic Ether Systems

Development of Next-Generation Catalytic Systems for Sustainable and Efficient Transformations

The transformation of the alkyne group in molecules like 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is a key area for future research. While traditional catalysis has relied heavily on precious metals, the development of next-generation catalytic systems is geared towards sustainability and efficiency.

Key Research Thrusts:

Earth-Abundant Metal Catalysis: A significant shift is expected towards the use of catalysts based on earth-abundant and low-toxicity metals such as iron, copper, and manganese. These catalysts are being developed to perform a wide array of alkyne transformations, including hydrogenation, hydrofunctionalization, and cycloaddition reactions, offering a greener alternative to palladium or ruthenium catalysts.

Photoredox and Electrocatalysis: The use of light and electricity as driving forces for chemical reactions is a rapidly expanding field. Photoredox catalysis can enable novel transformations of alkynes under mild conditions, while electrocatalysis can reduce the reliance on chemical oxidants and reductants, minimizing waste generation.

Biocatalysis and Artificial Metalloenzymes: The use of enzymes and engineered metalloenzymes offers unparalleled selectivity and efficiency in chemical synthesis. Future research will likely focus on developing biocatalysts for the selective functionalization of alkyne-containing molecules, providing a highly sustainable manufacturing route.

Illustrative Catalytic Transformations for Alkyne-Functionalized Cyclic Ethers:

Catalytic SystemTransformationPotential Advantages
Copper NanoparticlesAzide-Alkyne CycloadditionHigh efficiency, recyclability, lower cost.
Iron-based CatalystsHydrosilylationUse of earth-abundant metal, sustainable.
Photoredox CatalysisRadical AdditionMild reaction conditions, novel reactivity.
Lipase (B570770)Enantioselective acylationHigh selectivity, green reaction conditions.

Exploration of Novel Reaction Pathways and Methodologies for Chemical Space Expansion

The unique structure of this compound allows for the exploration of novel reaction pathways that can expand the accessible chemical space. This involves not only the functionalization of the alkyne but also the modification of the cyclic ether ring.

Emerging Synthetic Methodologies:

C-H Activation: Direct functionalization of the C-H bonds on the tetrahydropyran (B127337) ring can lead to the rapid generation of complex and diverse molecular architectures without the need for pre-functionalized starting materials.

Ring-Opening Polymerization (ROP): While tetrahydropyran is relatively stable, the development of new catalysts could enable the ring-opening polymerization of functionalized cyclic ethers, leading to novel biodegradable polymers with pendant alkyne groups for further modification.

Multicomponent Reactions: Designing one-pot multicomponent reactions involving alkyne-functionalized cyclic ethers can significantly improve synthetic efficiency by forming multiple chemical bonds in a single step, reducing purification steps and solvent usage.

Integration into Advanced Functional Materials for Energy and Environmental Applications

The propargyl group in this compound is an excellent anchor point for the creation of advanced functional materials. The ability to form stable triazole linkages via click chemistry allows for the straightforward incorporation of this building block into polymers and extended networks.

Potential Applications:

Energy Storage: Alkyne-functionalized molecules can be used to synthesize porous organic polymers (POPs) for applications in batteries and supercapacitors. These materials can be designed to have high surface areas and tailored pore sizes for efficient ion transport and storage.

Environmental Remediation: Functional polymers derived from alkyne-functionalized cyclic ethers can be used as adsorbents for the removal of pollutants from water. The cyclic ether moiety can enhance water solubility and interaction with specific contaminants, while the alkyne allows for cross-linking and insolubilization of the polymer.

Biomaterials: The biocompatibility of the tetrahydropyran unit makes these molecules interesting candidates for the development of new biomaterials. Through click chemistry, they can be attached to biological molecules or used to create hydrogels for drug delivery and tissue engineering.

Interdisciplinary Research at the Nexus of Organic Synthesis, Materials Science, and Computational Chemistry

The future development of alkyne-functionalized cyclic ether systems will heavily rely on an interdisciplinary approach. The synergy between organic synthesis, materials science, and computational chemistry will be crucial for the rational design and application of these molecules.

Key Interdisciplinary Areas:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of molecules like this compound, understand reaction mechanisms, and design new catalysts with enhanced activity and selectivity.

High-Throughput Screening: The combination of automated synthesis and high-throughput screening will accelerate the discovery of new materials with desired properties.

Sustainable Chemistry: A holistic approach that considers the entire lifecycle of the chemical products, from the synthesis of the building blocks to their final application and degradation, will be essential for the development of truly sustainable technologies.

Q & A

Q. What are the standard synthetic routes for 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran, and how do reaction conditions influence product yield?

The compound is synthesized via nucleophilic substitution or etherification reactions. For example, propargyl alcohol derivatives can react with tetrahydropyran precursors under acid or base catalysis. A key method involves using propargyl bromide and tetrahydropyran-4-ol in the presence of a base (e.g., NaH) in anhydrous THF . Yield optimization depends on stoichiometry, reaction time (typically 12–24 hours), and temperature control (0–25°C). Impurities such as unreacted propargyl derivatives are removed via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : Key signals include the propargyl proton (δ 2.5–3.0 ppm, triplet) and the tetrahydropyran ring protons (δ 3.5–4.5 ppm for axial/equatorial positions) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of the propargyl group) are analyzed using EI/CI-MS .
  • IR spectroscopy : Stretching vibrations for the ether linkage (C-O-C, ~1100 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies enable diastereoselective synthesis of substituted tetrahydropyrans, and how do stereochemical outcomes impact downstream applications?

Diastereoselectivity is achieved using chiral catalysts or auxiliaries. For example, copper(II)–bisphosphine complexes (e.g., L3 in ) promote stereocontrol during cyclization, favoring specific chair conformations of the tetrahydropyran ring. The (2R*,3S*,4S*) configuration (e.g., compound 72 in ) is critical for biological activity, as stereochemistry influences binding to target proteins or enzymes . Researchers should evaluate steric and electronic effects of substituents (e.g., methyl or styryl groups) using computational models (DFT) to predict selectivity .

Q. How can contradictions in spectroscopic data for structurally similar tetrahydropyran derivatives be resolved?

Discrepancies in NMR or MS data often arise from:

  • Conformational flexibility : Axial vs. equatorial substituents alter coupling constants (e.g., J values in ¹H NMR).
  • Solvent effects : Polar solvents (e.g., DMSO) may shift proton signals due to hydrogen bonding.
  • Impurity interference : Trace byproducts (e.g., oxidation products) require rigorous purification (HPLC or recrystallization).
    Cross-validation with X-ray crystallography or 2D NMR (COSY, HSQC) is recommended for ambiguous cases .

Q. What are the mechanistic implications of the propargyloxy group in ring-opening or functionalization reactions?

The propargyloxy group participates in:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach biomolecules or fluorophores.
  • Oxidative cleavage : Ozonolysis converts the alkyne to a ketone, enabling further derivatization.
  • Radical reactions : Photocatalytic conditions generate propargyl radicals for C–H functionalization .
    Mechanistic studies (e.g., kinetic isotope effects or trapping experiments) are essential to elucidate pathways .

Safety and Handling

Q. What are the primary hazards associated with handling this compound?

The compound is classified under GHS Category 1 for severe eye irritation (H318). Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (P260).
  • First aid : Immediate eye irrigation (15 minutes) with water if exposed (P305+P351+P338) .

Applications in Drug Discovery

Q. How does the tetrahydropyran scaffold enhance pharmacokinetic properties in lead compounds?

The tetrahydropyran ring improves:

  • Metabolic stability : Resistance to cytochrome P450 oxidation due to steric shielding.
  • Solubility : Oxygen atoms facilitate hydrogen bonding with aqueous environments.
  • Bioavailability : Rigid structure reduces entropic penalties during target binding .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Common assays include:

  • Antimicrobial activity : MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

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